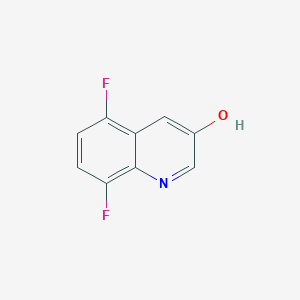

5,8-Difluoroquinolin-3-OL

Description

The study of functionalized quinoline (B57606) systems is a dynamic and rapidly evolving area of organic chemistry. These compounds are not only prevalent in numerous natural products but also form the structural core of many synthetic molecules with significant pharmacological activities. rsc.orgnih.gov The specific molecule, 5,8-Difluoroquinolin-3-OL, is a subject of interest at the intersection of several important research avenues.

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.gov Its derivatives have been extensively studied and are known to exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgresearchgate.netmdpi.com The versatility of the quinoline structure allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications. researchgate.net

A pivotal strategy in modern medicinal chemistry is the introduction of fluorine atoms into bioactive molecules. The unique properties of fluorine—its small size and high electronegativity—can profoundly influence a molecule's physicochemical and biological characteristics. Incorporating fluorine into the quinoline ring system has been shown to enhance metabolic stability, improve membrane permeation, and increase the binding affinity of the molecule to its biological target. This strategic use of fluorination can lead to compounds with improved therapeutic efficacy.

While the quinoline core provides a foundational structure, the nature and position of its substituents are critical in defining its chemical reactivity and biological function. The quinolin-3-ol moiety is an important structural motif that serves as both a valuable synthetic intermediate and a key feature in pharmacologically active compounds.

The hydroxyl group at the 3-position provides a reactive site for a variety of chemical transformations, such as alkylation and acylation, allowing for the synthesis of a diverse library of derivatives. orientjchem.org Furthermore, the development of synthetic strategies, such as novel atroposelective methods, has been applied to the creation of quinolin-3-ol substrates. unibo.it Research into related structures has highlighted the importance of substituents at this position; for instance, a carboxylic acid group at position 3 of the quinoline scaffold was found to be crucial for the inhibitory activity of certain derivatives against IGF receptors. orientjchem.org The synthesis of complex heterocyclic systems, such as chromeno[2,3-b]quinolin-3-ol derivatives, which possess a range of biological activities, further underscores the value of the quinolin-3-ol framework as a building block in constructing molecules with significant therapeutic potential. arabjchem.org

A major trajectory in chemical research involves the synthesis of novel, highly substituted heterocyclic compounds to explore structure-activity relationships (SAR). The development of difluorinated quinoline systems is a prime example of this trend. Research focuses on creating these molecules through various synthetic routes, including multicomponent reactions (MCRs) and transition metal-catalyzed processes, which offer efficient pathways to complex molecular architectures. rsc.orgrsc.org

The specific placement of two fluorine atoms on the quinoline ring, as in this compound, is a deliberate design choice aimed at modulating the electronic properties of the aromatic system. This can influence the molecule's reactivity, stability, and interactions with biological targets. The development of synthetic protocols, including those utilizing microwave irradiation and green catalysts, is an active area of research to produce these valuable compounds more sustainably and efficiently. researchgate.net The overarching goal is to generate libraries of specifically substituted quinoline analogs to identify new lead compounds for drug discovery or novel materials with unique properties. rsc.org

Data for this compound

| Property | Value |

| CAS Number | 1548001-99-5 |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol |

| SMILES Code | OC1=CC2=C(F)C=CC(F)=C2N=C1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F2NO |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

5,8-difluoroquinolin-3-ol |

InChI |

InChI=1S/C9H5F2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H |

InChI Key |

LTYCSMXFAPEZQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=C(C=N2)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 5,8 Difluoroquinolin 3 Ol and Analogous Structures

Classical and Modern Synthetic Routes to Difluoroquinolin-3-ols

The synthesis of difluoroquinolin-3-ols is a challenging endeavor that leverages a range of chemical reactions. These methods are designed to construct the core quinoline (B57606) structure while precisely controlling the position of the fluorine and hydroxyl substituents.

Cyclization Reactions Utilizing Fluorinated Anilines

Cyclization reactions are a cornerstone for the synthesis of quinoline derivatives, typically involving the formation of the heterocyclic ring from an appropriately substituted aniline (B41778) precursor. The presence of fluorine atoms on the aniline starting material requires careful consideration of reaction conditions.

The Skraup reaction, one of the oldest methods for quinoline synthesis, involves reacting an aniline with glycerol, an oxidizing agent, and concentrated sulfuric acid. nih.gov While traditionally harsh, modern adaptations have been developed to improve yields and accommodate sensitive substrates like polyfluorinated anilines. nih.govmdpi.com

Modifications include the use of microwave irradiation and ionic liquids, which can lead to more efficient reactions. nih.govidexlab.com For instance, the Skraup cyclization has been successfully employed to convert 2,3,4,5-tetrafluoro substituted anilines into 5,6,7,8-tetrafluoroquinolines by reaction with reagents like acrolein or crotonic aldehyde. researchgate.net Research has also shown that polyfluoro-2-naphthylamines can undergo a Skraup-like cyclization to yield polyfluorobenzo[f]quinolines, suggesting a mechanism of intramolecular vicarious electrophilic substitution of a fluorine atom. researchgate.net These adaptations demonstrate the robustness of the Skraup synthesis for creating quinoline scaffolds with extensive fluorination. idexlab.com

| Starting Material | Reagent(s) | Product | Key Finding |

| Polyfluoro-2-naphthylamine | Glycerol, H₂SO₄ or CF₃SO₃H | Polyfluorobenzo[f]quinoline | Reaction proceeds via intramolecular vicarious electrophilic substitution of fluorine. researchgate.net |

| 2,3,4,5-Tetrafluoroaniline | Acrolein / Crotonic Aldehyde | 5,6,7,8-Tetrafluoroquinoline | Demonstrates the applicability of Skraup synthesis to heavily fluorinated anilines. researchgate.net |

| Aniline | Glycerol, Oxidant, H₂SO₄ | Quinoline | The classic Skraup reaction, often modified with microwave or ionic liquids for better efficiency. nih.gov |

Condensation reactions provide a versatile route to fluorinated quinolinols. These methods typically involve the reaction of a fluorinated aniline with a carbonyl compound containing a three-carbon fragment, which cyclizes to form the quinoline ring. researchgate.net

For example, 8-fluoro-4-hydroxyquinolines have been synthesized by reacting fluorinated anilines with ethyl 2-methylacetoacetate, followed by the cyclization of the resulting enamine intermediate. researchgate.net Another approach involves the copper-catalyzed domino reaction of anilines with cyclobutanone (B123998) oxime, which proceeds through imine and enamine intermediates to form tetrahydroquinoline derivatives. beilstein-journals.org While not directly yielding quinolinols, these tetrahydroquinolines can be subsequently oxidized. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity, especially with electron-deficient fluorinated anilines.

Nucleophilic Aromatic Substitution Strategies for Quinoline Fluorination

Introducing fluorine onto a pre-formed quinoline ring can be achieved via nucleophilic aromatic substitution (SNAr). However, direct nucleophilic fluorination of electron-deficient azaarenes like quinoline is challenging. acs.orgacs.orgresearchgate.net The difficulty arises from the high energy of the Meisenheimer intermediate formed upon fluoride (B91410) attack, which favors the elimination of the fluoride ion over the hydride ion needed to form the product. researchgate.net

A novel strategy to overcome this barrier is through a concerted nucleophilic aromatic substitution (CSNAr). acs.org This approach, enabled by electron transfer, avoids the formation of the high-energy Meisenheimer intermediate and allows for the successful C-H nucleophilic oxidative fluorination of quinolines. acs.orgacs.orgresearchgate.net In other systems, the strong electron-withdrawing nature of a perfluorophenyl group attached to a quinoline can facilitate SNAr reactions, where a fluorine atom on the perfluorophenyl ring is substituted by a nucleophile, such as a phenol. mdpi.comresearchgate.net This demonstrates the reactivity of fluorinated quinoline derivatives in post-synthesis modification. mdpi.com

Palladium-Catalyzed Cross-Coupling Approaches to Quinoline Scaffolds

Palladium-catalyzed cross-coupling reactions have become powerful tools for constructing complex molecules, including the quinoline scaffold. nih.gov These methods offer high efficiency and functional group tolerance.

One notable approach is the one-step synthesis of quinolines from unprotected ortho-bromoanilines and cyclopropanols. organic-chemistry.orgthieme-connect.com This reaction proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence. organic-chemistry.orgthieme-connect.com Other significant palladium-mediated processes include:

Heck Coupling: The coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds, followed by cyclization, yields 3-substituted quinolin-2(1H)-ones. nih.gov

Buchwald-Hartwig Amination: This C-N cross-coupling reaction is used to synthesize novel quinolinequinone derivatives from aryl halides and amines. scienceopen.com

Dehydrogenative Coupling: Intramolecular C-H alkenylation reactions provide a direct and atom-economical method for constructing the quinoline core. nih.gov

These palladium-catalyzed reactions represent a significant advancement over classical methods, often avoiding the need for pre-activated starting materials. nih.gov

| Reaction Type | Precursors | Catalyst System (Example) | Product Type |

| Cross-Coupling/Oxidation | o-Bromoaniline, Cyclopropanol | Pd(OAc)₂, dppb, K₂CO₃ | Substituted Quinolines organic-chemistry.orgthieme-connect.com |

| Heck Coupling/Cyclization | 2-Iodoaniline, α,β-Unsaturated Carbonyl | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted Quinolin-2(1H)-ones nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(OAc)₂, Xphos/Brettphos | Arylamino Quinolinequinones scienceopen.com |

| Dehydrogenative Coupling | N-alkenyl-substituted 2-haloanilines | Pd(OAc)₂ | 2-Substituted Quinolines nih.gov |

Multi-Component Reactions for Quinolone Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, adhering to the principles of atom and step economy. beilstein-journals.orgorganic-chemistry.org Several MCRs have been adapted for the synthesis of diverse quinoline scaffolds. rsc.orgresearchgate.net

The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is a prominent MCR for producing substituted tetrahydroquinolines. beilstein-journals.org These intermediates can then be oxidized to the corresponding quinolines using reagents like manganese dioxide. beilstein-journals.org Other MCRs, such as the Ugi and Gewald reactions, have also been successfully employed. rsc.orgresearchgate.net Microwave-assisted MCRs, for example, can rapidly produce 4-aryl quinolines from anilines, alkynes, and paraformaldehyde in the presence of an acid catalyst like camphor (B46023) sulfonic acid (CSA). rsc.org These methods allow for the rapid generation of molecular diversity and the construction of complex quinoline derivatives from simple starting materials. preprints.org

Synthesis of Key Fluorinated Precursor Compounds

The construction of the 5,8-difluoroquinoline (B175250) scaffold relies on the availability of appropriately fluorinated starting materials. The synthesis of these precursors, particularly difluoroanilines and halogenated benzaldehydes, is a critical first step.

Preparation of Difluoroanilines (e.g., 2,3-Difluoroaniline)

2,3-Difluoroaniline (B47769) is a crucial building block for the synthesis of quinoline derivatives fluorinated in the benzene (B151609) ring. nbinno.comchemicalbook.com Several synthetic routes to 2,3-difluoroaniline have been developed, often starting from commercially available materials like 1,2,3-trifluorobenzene (B74907) or 2,3-dichloronitrobenzene (B165493). google.com

One common approach involves the reduction of 2,3-difluoronitrobenzene. This reduction can be achieved using a palladium on activated carbon (Pd/C) catalyst in the presence of hydrogen gas and triethylamine (B128534) in a methanol (B129727) solvent at elevated temperatures. nbinno.comchemicalbook.com

Another synthetic pathway starts with 2,3-dichloronitrobenzene. google.com This multi-step process includes:

A fluorination reaction to replace the chlorine atoms with fluorine.

A subsequent reduction of the nitro group to an amine.

An amination reaction to yield the final 2,3-difluoroaniline. google.com

A patented method describes the synthesis of 2,3-difluoroaniline from 2,3-dichloronitrobenzene by first obtaining 3-chloro-2-fluoronitrobenzene through fluorination, followed by a reduction to 3-chloro-2-fluoroaniline, a Schiemann reaction to get 2,3-difluorochlorobenzene, and finally an amination reaction. google.com

The table below summarizes a selection of reported synthetic methods for difluoroanilines.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1,2-dibromo-4,5-difluoro-3-nitrobenzene | 10% Pd/C, H₂, triethylamine, methanol, 50°C | 2,3-difluoroaniline | 93% | chemicalbook.com |

| 2,3-dichloronitrobenzene | 1. Fluorination 2. Reduction 3. Amination | 2,3-difluoroaniline | High | google.com |

| 1,2,4-trichlorobenzene | 1. Nitration 2. KF 3. Pd/C, H₂ | 2,4-difluoroaniline | 80% (hydrogenation step) | tandfonline.com |

Synthesis of Halogenated Benzaldehydes and Ketones as Intermediates

Halogenated benzaldehydes and ketones are also important precursors for constructing the quinoline ring system. These compounds can be condensed with anilines in various named reactions to form the quinoline core. For instance, new 1,3-diaryl(heteryl)benzo[f]quinolines and 4,7-phenanthrolines have been synthesized through the condensation of 2-naphthylamine (B18577) and 6-aminoquinoline (B144246) with halogen-substituted benzaldehydes. researchgate.net

The synthesis of these halogenated carbonyl compounds often involves direct halogenation of the corresponding benzaldehyde (B42025) or ketone, or they can be prepared from other functionalized precursors. The specific substitution pattern of the halogens is crucial for directing the cyclization reaction to the desired quinoline isomer.

Regioselectivity and Stereoselectivity in Difluoroquinoline Synthesis

Achieving the correct regiochemistry and stereochemistry is a significant challenge in the synthesis of substituted quinolines.

Regioselectivity refers to the control of the position of substituent attachment. In the synthesis of difluoroquinolines, the reaction of unsymmetrically substituted anilines and carbonyl compounds can lead to mixtures of regioisomers. google.com For example, the reaction of 3,4-difluorobenzene-1,2-diamine (B141826) with ethyl oxoacetate can produce a mixture of 5,6-difluoro- and 7,8-difluoroquinoline-2(1H)-one. google.com The regioselectivity of such reactions can be influenced by factors such as the nature of the substituents, the catalyst used, and the reaction conditions. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of reaction intermediates and thus the likely regiochemical outcome. researchgate.net

Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. uwindsor.ca While the synthesis of 5,8-Difluoroquinolin-3-OL itself does not typically involve the creation of a chiral center, the synthesis of more complex quinoline derivatives often does. For example, in the synthesis of cis-α,α-difluorocyclopropanes, a related field, high stereoselectivity has been achieved using an I(I)/I(III)-catalysis platform. nih.gov The principles of stereoselective synthesis are crucial when designing quinoline-based compounds with specific three-dimensional structures for biological applications.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgepa.govsigmaaldrich.com These principles are increasingly being applied to the synthesis of quinoline derivatives. researchgate.netijpsjournal.com

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. tandfonline.comacs.org This includes the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.orgmlsu.ac.in Microwave-assisted synthesis is one technique that can reduce reaction times and energy input. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. wikipedia.orgacs.org

Renewable Feedstocks: Utilizing renewable starting materials where possible. epa.govmlsu.ac.in

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications to simplify the synthesis and reduce waste. sigmaaldrich.comacs.orgmlsu.ac.in

Multi-component reactions, which combine three or more reactants in a single step, are a powerful tool in green chemistry for the synthesis of quinolines, often leading to high atom economy and reduced waste. rsc.org

Computational Chemistry and Theoretical Investigations of 5,8 Difluoroquinolin 3 Ol

Electronic Structure Characterization and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 5,8-Difluoroquinolin-3-OL. These calculations provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding the molecule's chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Estimated Frontier Orbital Energies for this compound (Note: These are estimated values based on typical DFT calculations for similar fluorinated quinoline (B57606) derivatives and are for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the electronegative fluorine and oxygen atoms create regions of high negative potential, making them likely sites for interactions with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the quinoline ring will exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interaction. The nitrogen atom in the quinoline ring also contributes to the negative potential region.

Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, for instance, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx The Fukui function, denoted as f(r), measures the change in electron density at a particular point when an electron is added to or removed from the system.

Local softness, another important reactivity descriptor, is related to the Fukui function and describes the tendency of a specific site in a molecule to donate or accept electrons. These descriptors can be calculated for each atom in this compound to provide a quantitative measure of its local reactivity. While specific calculations for this molecule are not published, the general principle is that atoms with higher Fukui function values are more reactive.

Intermolecular Interactions and Crystal Engineering in Fluorinated Quinoline Systems

The presence of fluorine atoms in the quinoline scaffold introduces the possibility of various non-covalent interactions that can be exploited in crystal engineering to design materials with specific properties.

Analysis of C-F...π Stacking Interactions

Fluorine atoms can participate in stabilizing interactions with aromatic rings, known as C-F...π interactions. These interactions are primarily electrostatic in nature, arising from the interaction between the electron-rich π-system and the partially positive charge on the carbon atom bonded to the electronegative fluorine. nih.gov In the solid state of this compound, these interactions could play a significant role in the packing of the molecules, influencing the crystal structure and properties.

Investigation of F...F Interactions and F-Aggregation Phenomena

Computational studies on fluorinated aromatic systems have shed light on the nature of fluorine-fluorine (F...F) interactions. While often considered repulsive due to the high electronegativity of fluorine, under specific geometric arrangements, these interactions can be weakly attractive or play a significant role in dictating molecular packing. In the case of this compound, the proximity of the two fluorine atoms on the quinoline ring warrants a thorough theoretical investigation of potential intramolecular F...F interactions.

Density Functional Theory (DFT) calculations are a primary tool for exploring these subtle interactions. By analyzing the electron density distribution and calculating the Quantum Theory of Atoms in Molecules (QTAIM) parameters, researchers can identify bond critical points (BCPs) between the two fluorine atoms. The presence of a BCP, along with specific values for the electron density (ρ) and its Laplacian (∇²ρ) at that point, can indicate the nature of the interaction.

| Interaction Type | Typical ρ (au) | Typical ∇²ρ (au) | Interpretation |

| Covalent | > 0.2 | < 0 | Strong, shared-electron interaction |

| Weakly Attractive | 0.002 - 0.035 | > 0 | Closed-shell, non-covalent interaction |

| Repulsive | < 0.002 | > 0 | Steric repulsion |

This table presents typical ranges for QTAIM parameters used to characterize intramolecular interactions.

Influence of Fluorination on Supramolecular Assembly

The introduction of fluorine atoms at the 5 and 8 positions of the quinolin-3-ol core is expected to have a profound influence on its supramolecular assembly. Fluorine's ability to act as a weak hydrogen bond acceptor and to participate in orthogonal multipolar interactions (such as C-F···C=O and C-F···π) can lead to the formation of highly organized solid-state structures.

Computational modeling, particularly through the use of molecular dynamics (MD) simulations and crystal structure prediction algorithms, can provide insights into the preferred packing arrangements of this compound. These methods allow for the exploration of the potential energy landscape of the crystalline state, identifying low-energy polymorphs and the key intermolecular interactions that stabilize them.

Key interactions influenced by fluorination include:

π-π Stacking: The electron-withdrawing nature of the fluorine atoms can alter the quadrupole moment of the aromatic system, affecting the geometry and strength of π-π stacking interactions between quinoline rings.

Halogen Bonding: While fluorine is the least polarizable halogen, under certain circumstances, it can participate in halogen bonding, further directing the supramolecular assembly.

Reaction Mechanism Predictions and Transition State Analysis for Derivatization

Computational chemistry provides powerful tools for predicting the reactivity of this compound and for elucidating the mechanisms of its derivatization reactions. DFT calculations can be employed to map the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates.

For instance, the derivatization of the hydroxyl group is a common synthetic transformation. Theoretical investigations can compare the feasibility of different reaction pathways, such as O-alkylation or O-acylation. By calculating the activation energies for each step, researchers can predict the most likely reaction mechanism and identify potential side products.

| Reaction Step | Calculated Parameter | Significance |

| Reactant Complex | Binding Energy | Stability of the initial encounter complex |

| Transition State | Activation Energy (ΔG‡) | Kinetic barrier of the reaction |

| Intermediate | Relative Energy | Stability of transient species |

| Product Complex | Reaction Energy (ΔG) | Thermodynamic favorability of the reaction |

This table outlines key computational parameters used in the analysis of reaction mechanisms.

Transition state analysis, which involves characterizing the geometry and vibrational frequencies of the transition state structure, is crucial for confirming the nature of the reaction pathway. The presence of a single imaginary frequency corresponding to the reaction coordinate confirms that the structure is a true transition state.

Solvation Effects on Molecular Conformation and Electronic Properties

The properties of this compound can be significantly influenced by its solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecule's conformation and electronic properties.

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes different molecular conformations and electronic states. For example, in a polar solvent, conformations with a larger dipole moment may be preferentially stabilized.

Key properties affected by solvation include:

Molecular Geometry: The preferred dihedral angles and bond lengths can change in response to the solvent environment.

Dipole Moment: The magnitude and direction of the molecular dipole moment are sensitive to solvent polarity.

UV-Vis Absorption Spectra: Solvatochromic shifts (changes in the absorption wavelength with solvent polarity) can be predicted using time-dependent DFT (TD-DFT) calculations in conjunction with solvation models.

Acidity (pKa): The ease of deprotonation of the hydroxyl group is highly dependent on the solvent's ability to stabilize the resulting anion.

By performing calculations in a range of solvents with varying polarities, a comprehensive understanding of the solvation effects on this compound can be achieved, providing valuable insights for its application in different chemical and biological environments.

Derivatization and Functionalization Strategies of the 5,8 Difluoroquinolin 3 Ol Scaffold

Hypothetical Modification at the Hydroxyl Group (O-Functionalization)

The hydroxyl group at the 3-position of the quinoline (B57606) ring is a prime site for modification to alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Etherification and Esterification Reactions

In related hydroxyquinoline systems, the hydroxyl group readily undergoes O-alkylation to form ethers or acylation to form esters. For instance, the Steglich esterification, which uses a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), has been effectively used for the O-acylation of 5-chloro-8-hydroxyquinoline with various carboxylic acids. asianpubs.org A similar approach could be envisioned for 5,8-Difluoroquinolin-3-OL.

Table 1: Representative Etherification and Esterification Reactions on a Related Quinoline Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid, DCC, DMAP | Quinolinyl Ester |

This table is illustrative and based on general reactions, not specific to this compound.

Formation of Conjugates and Pro-drug Strategies

The hydroxyl group is a common attachment point for creating prodrugs to improve pharmacokinetic properties. For example, linking water-soluble moieties like polyethylene glycol (PEG), amino acids, or carbohydrates could enhance aqueous solubility. While no specific prodrugs of this compound are reported, the general principle is a widely applied strategy in drug design.

Hypothetical Substitution Reactions on the Quinoline Ring System

The fluorine atoms on the quinoline ring introduce strong electron-withdrawing effects, influencing the feasibility and regioselectivity of substitution reactions.

Nucleophilic Displacement of Fluorine or Other Halogens

Aromatic fluorine atoms, particularly when activated by electron-withdrawing groups or the ring nitrogen, can be susceptible to nucleophilic aromatic substitution (SNAr). In other fluoroaromatic systems, fluorine atoms are displaced by various nucleophiles such as amines, alkoxides, and thiols. nih.govnih.govresearchgate.net The positions of the fluorine atoms at C-5 and C-8 in the this compound scaffold would be key determinants of their reactivity towards nucleophiles.

Electrophilic Aromatic Substitution Patterns on Difluorinated Quinoline Nucleus

The quinoline ring is generally deactivated towards electrophilic aromatic substitution, and the presence of two strongly electron-withdrawing fluorine atoms would further decrease its reactivity. Electrophilic substitution, if it were to occur, would likely be directed to specific positions based on the combined directing effects of the hydroxyl group, the fluorine atoms, and the ring nitrogen. In general, electrophilic substitution on the quinoline ring favors the benzene (B151609) ring portion (positions 5 and 8). nih.gov

Hypothetical Formation of Heterocyclic Fused Systems Utilizing this compound as a Building Block

The existing quinoline structure could serve as a foundation for building more complex, fused heterocyclic systems. The hydroxyl group and adjacent positions on the ring could potentially participate in cyclization reactions to form new rings. For example, reactions involving the hydroxyl group and an adjacent carbon atom could lead to the formation of furan- or pyran-fused quinolines, although no such reactions have been specifically described for this compound.

Synthesis of Polyfluorinated Quinoline Derivatives and Analogs

The synthesis of polyfluorinated quinoline derivatives from the this compound scaffold often involves the strategic modification of its hydroxyl group. This functional handle allows for the introduction of various substituents, leading to the creation of a diverse library of compounds. A key synthetic strategy involves the etherification of the 3-hydroxyl group, which can be achieved under various reaction conditions.

One documented approach to the derivatization of the this compound scaffold is its reaction in the form of its 1-oxide with a substituted benzoate. Specifically, this compound 1-oxide can be reacted with a compound such as methyl 3-[(1R)-1-hydroxyethyl]-4-(1H-pyrazol-1-yl)benzoate. justia.com This reaction is facilitated by the use of a phosphine resin (Ph3P resin) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in a suitable solvent system like a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF). justia.com

This particular synthetic route leads to the formation of complex polyfluorinated quinoline derivatives where the quinoline core is linked to a pyrazole-containing benzoic acid moiety through an ether linkage at the 3-position. An example of a compound synthesized through this methodology is 3-{(1S)-1-[(2-amino-6,8-difluoroquinolin-3-yl)oxy]ethyl}-4-(1H-pyrazol-1-yl)benzoic acid.

Table 1: Examples of Polyfluorinated Quinoline Derivatives

| Compound Name | Core Scaffold | Key Substituents |

| 3-{(1S)-1-[(2-amino-6,8-difluoroquinolin-3-yl)oxy]ethyl}-4-(1H-pyrazol-1-yl)benzoic acid | This compound | 2-amino group, (1S)-1-[4-(1H-pyrazol-1-yl)benzoyl]ethoxy group at the 3-position |

This synthetic strategy highlights the utility of the this compound scaffold in generating structurally diverse molecules with potential applications in drug discovery. The presence of multiple fluorine atoms in the quinoline core can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Ligand Design Principles and Scaffold-Hopping Approaches based on this compound Core

The design of novel ligands based on the this compound core is guided by several key principles of medicinal chemistry. The quinoline ring system itself is a well-established pharmacophore found in numerous biologically active compounds. The addition of two fluorine atoms at the 5 and 8 positions introduces unique electronic properties that can enhance binding affinity and metabolic stability.

Ligand Design Principles:

Fluorine as a Bioisostere: The fluorine atoms on the this compound scaffold can act as bioisosteres for hydrogen atoms or hydroxyl groups. Their high electronegativity can lead to favorable electrostatic interactions with target proteins. Furthermore, the carbon-fluorine bond is highly stable, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.

Hydrogen Bonding: The 3-hydroxyl group and the nitrogen atom in the quinoline ring are key hydrogen bond donors and acceptors, respectively. Ligand design strategies often focus on positioning these groups to form specific interactions with the amino acid residues in a protein's active site.

Structure-Based Drug Design: With a known protein target, computational docking studies can be employed to predict the binding mode of this compound derivatives. This allows for the rational design of substituents at the 3-position and other positions on the quinoline ring to maximize binding affinity and selectivity.

Scaffold-Hopping Approaches:

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular structure of a known active compound with a different, often isosteric, scaffold while retaining its biological activity. The this compound core can serve as a valuable starting point for scaffold-hopping endeavors.

The general approach involves identifying the key pharmacophoric elements of a known ligand and then searching for novel scaffolds that can present these elements in a similar spatial arrangement. The this compound scaffold offers a rigid bicyclic framework that can be used to mimic the orientation of functional groups in other chemical series.

While specific examples of scaffold-hopping originating directly from the this compound core are not extensively documented in publicly available research, the principles of this approach can be applied. For instance, the difluorinated quinoline core could be used as a replacement for other bicyclic heteroaromatic systems in known inhibitors of a particular enzyme or receptor. The goal would be to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Spectroscopic Characterization and Structural Elucidation Studies of 5,8 Difluoroquinolin 3 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete assignment of all proton, carbon, and fluorine signals of 5,8-Difluoroquinolin-3-OL can be achieved.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing signals for the protons on the quinoline (B57606) core. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with carbons bonded to electronegative atoms such as fluorine and oxygen appearing at higher chemical shifts (downfield).

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is predicted based on the analysis of structurally similar compounds.)

| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| 2 | 8.50 | d | 2.5 | 145.2 |

| 4 | 7.20 | d | 2.5 | 120.8 |

| 6 | 7.40 | dd | 9.0, 4.0 | 115.6 (d, ¹JCF = 250) |

| 7 | 7.10 | dd | 9.0, 8.0 | 118.3 |

| 9 | 155.1 (d, ²JCF = 15) | |||

| 10 | 125.4 | |||

| OH | 9.80 | br s | - | - |

d = doublet, dd = doublet of doublets, br s = broad singlet

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing organofluorine compounds. thermofisher.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the location and substitution pattern of fluorine atoms within a molecule. nih.gov For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C5 and C8 positions. The coupling between these fluorine nuclei and adjacent protons can also be observed, further aiding in structural assignment. rsc.org

Table 2: Hypothetical ¹⁹F NMR Data for this compound (Note: This data is predicted based on the analysis of structurally similar compounds.)

| Position | ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F at C5 | -130.5 | d | 8.0 (⁵JHF) |

| F at C8 | -145.2 | d | 5.0 (⁴JHF) |

Referenced to an external standard.

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton-proton networks within the molecule, for instance, confirming the connectivity of the protons on the benzenoid ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for piecing together the entire molecular structure, for example, by connecting the quinoline and benzene (B151609) ring systems and confirming the positions of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For fluoroquinolone derivatives, common fragmentation pathways include the loss of small neutral molecules such as CO, H₂O, and HF. researchgate.netnih.gov The fragmentation of the quinoline ring system can also provide diagnostic peaks that help in identifying the substitution pattern. researchgate.net

Table 3: Hypothetical Mass Spectrometry Data for this compound (Note: This data is predicted based on the analysis of structurally similar compounds.)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 181.03 | 100 | [M]⁺ |

| 162.02 | 45 | [M - HF]⁺ |

| 153.04 | 60 | [M - CO]⁺ |

| 134.03 | 30 | [M - CO - HF]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds.

Table 4: Hypothetical IR and Raman Data for this compound (Note: This data is predicted based on the analysis of structurally similar compounds.)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (broad) | 3400-3200 | - |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C=N stretch | 1620 | 1620 |

| C=C stretch (aromatic) | 1600, 1550, 1480 | 1600, 1550, 1480 |

| C-F stretch | 1250, 1100 | 1250, 1100 |

| O-H bend | 1400 | - |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore system. For quinoline derivatives, the absorption spectra are typically characterized by π-π* transitions. researchgate.netmdpi.com

Photoluminescence (PL) or fluorescence spectroscopy involves the emission of light from a molecule after it has been excited by the absorption of light. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence properties of hydroxyquinoline derivatives are often sensitive to their environment, such as solvent polarity and pH. acs.org

Table 5: Hypothetical UV-Vis and PL Data for this compound in Methanol (B129727) (Note: This data is predicted based on the analysis of structurally similar compounds.)

| Parameter | Wavelength (nm) |

| Absorption Maximum (λ_abs) | 280, 330 |

| Emission Maximum (λ_em) | 450 |

| Stokes Shift | 120 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the relationship between molecular structure and bulk properties. A crystal structure analysis provides details on bond lengths, bond angles, and the conformation of the molecule.

Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. For quinolin-3-ol derivatives, the hydroxyl group can participate in hydrogen bonding, which is expected to be a significant factor in their crystal packing. The fluorine atoms in this compound could also be involved in intermolecular interactions, such as C-H···F hydrogen bonds.

While the crystal structure of this compound has not been reported, studies on other quinoline derivatives provide examples of the structural features that can be expected. For instance, the crystal structure of 5-chloroquinolin-8-yl acrylate (B77674) has been determined, revealing a monoclinic space group P21/c. In the crystal structure of 5,7-diiodoquinolin-8-ol, hydrogen bonds are observed.

Table 3: Representative Crystallographic Data for Substituted Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 5-chloroquinolin-8-yl acrylate | Monoclinic | P21/c | Not specified |

This table is illustrative and based on data for related compounds due to the absence of specific data for this compound.

Mechanistic Studies of Biological Interactions of 5,8 Difluoroquinolin 3 Ol Derivatives Non Clinical Focus

Enzyme Inhibition Kinetics and Mechanisms

Derivatives of the 5,8-difluoroquinolin-3-ol scaffold have been investigated for their potential to interact with and inhibit various enzymes. These non-clinical studies focus on understanding the kinetics and mechanisms of these interactions at a molecular level, providing insights into structure-activity relationships.

Phosphatidylinositol 3-Kinase (PI3K) Inhibition by 5,8-Difluoroquinolinyl Benzimidazole (B57391) Derivatives

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell proliferation, growth, and survival. nih.gov Its hyperactivation is linked to tumorigenesis, making it a significant target in cancer research. nih.gov Benzimidazole derivatives, in conjunction with quinoline-like scaffolds, have been synthesized and evaluated as PI3K inhibitors. nih.govresearchgate.net

Blocking the PI3K/Akt pathway is a recognized therapeutic strategy. nih.gov Studies on novel benzimidazole derivatives have demonstrated their anti-proliferative activities against various tumor cell lines. For instance, a series of 5-Methoxy-6-substituted-1H-benzimidazole derivatives showed significant antitumor activity. One compound, designated 4w, exhibited potent activity against A549 lung cancer cells with an IC50 value of 1.55 ± 0.18 μM, which was superior to the known PI3K inhibitor BKM120 (IC50 = 9.75 ± 1.25 µM). nih.gov Further mechanistic studies revealed that this compound could induce cell cycle arrest at the G0/G1 phase, trigger apoptosis, and down-regulate the expression of key pathway proteins p-PI3K and p-Akt. nih.gov

In another study, benzimidazole and benzoxazole-pyrimidones were developed as selective inhibitors for the PI3Kβ isoform, which is particularly relevant in cancers with PTEN deficiency. researchgate.net Optimization of a lead compound led to derivatives with significant activity and selectivity for PI3Kβ. researchgate.net Research into pyrazolo[1,5-a]pyrimidine (B1248293) structures incorporating a benzimidazole moiety has also yielded potent and selective inhibitors of the PI3Kδ isoform, with IC50 values as low as 18 nM. mdpi.com These inhibitors are thought to interact with key amino acid residues like Trp-760 and Met-752 in the active site, which influences their selectivity for the δ isoform over other PI3K isoforms. mdpi.com

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives on PI3K Pathway

| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4w | A549 (Lung Cancer) | 1.55 ± 0.18 | Down-regulation of p-PI3K and p-Akt, G0/G1 phase arrest |

| BKM120 (Reference) | A549 (Lung Cancer) | 9.75 ± 1.25 | PI3K Inhibition |

| CPL302415 | PI3Kδ (Enzyme) | 0.018 | Selective PI3Kδ inhibition |

This table is interactive and can be sorted by column.

ATP Synthase Pathway Modulation and Inhibitor Development

ATP synthase, a key enzyme in cellular energy metabolism, has been identified as a target for novel therapeutic agents. researchgate.netacs.org Quinoline-based inhibitors have been developed that target the F0 domain of the ATP synthase complex, specifically by binding to the proton-binding site of the c subunit, thereby disrupting the proton motive force required for ATP synthesis. acs.orgnih.gov This mechanism is similar to that of the anti-tuberculosis agent bedaquiline. acs.org

Structure-activity relationship (SAR) studies of synthetic quinoline (B57606) analogs have led to the development of more potent inhibitors. It has been determined that quinolines with a C1 methyl sulfide (B99878) and a bulky, hydrophobic group at the C2 position exhibit significant inhibitory effects. nih.gov A study involving 18 synthetic quinoline analogs derived from lead compounds resulted in inhibitors with enhanced potency against Pseudomonas aeruginosa (PA) ATP synthase. acs.org The position of a nitrogen atom on the C2 side chain was found to affect inhibition, with compounds where the nitrogen was a specific distance from the quinoline core showing greater potency, suggesting a likely interaction with the Asp60 residue in the c subunit binding site. acs.org

The development of quinoline and quinazoline (B50416) scaffolds has shown promise in modulating the ATP synthesis pathway. researchgate.netacs.org By morphing a 2,4-diaminoquinazoline core into a quinoline core, researchers achieved a 10-fold improvement in enzyme potency and over a 100-fold increase in selectivity against mammalian mitochondrial ATP synthesis. researchgate.net

Table 2: Activity of Quinoline Derivatives Against P. aeruginosa ATP Synthase

| Compound | Description | IC50 (μg/mL) |

|---|---|---|

| Compound 2 | C1 benzyl (B1604629) sulfide, C2 aminomethylphenyl derivative | ~2 |

| Compound 10 | Analog from SAR study | ~2 |

| Compound 22 | Analog from SAR study | ~2 |

This table is interactive and can be sorted by column.

Aldose Reductase Inhibition and Structure-Activity Relationships

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, the activation of this pathway is linked to the development of long-term diabetic complications. nih.gov Consequently, aldose reductase inhibitors (ARIs) are investigated as a means to prevent or manage these complications by suppressing sorbitol accumulation. taylorandfrancis.com

Quinoxaline and quinolone-based structures have been designed as ARIs. nih.govbit.edu.cnglobethesis.com These inhibitors typically possess a polar group that interacts with the enzyme's "anion binding pocket" and a hydrophobic part that binds to a non-polar region of the active site. nih.gov A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were synthesized and showed potent and selective inhibition of aldose reductase, with IC50 values in the low nanomolar to micromolar range. nih.gov

Structure-activity relationship studies are crucial for optimizing these inhibitors. For example, in a series of ginsenoside derivatives studied for AR inhibition, it was found that the presence and stereochemistry of hydroxyl groups, as well as the attached sugar moieties, played a significant role in their inhibitory activity against both rat lens and human recombinant aldose reductase. mdpi.com This highlights the specific structural features required for effective binding and inhibition of the enzyme. The ultimate goal of ARI development is to selectively inhibit the reduction of glucose without affecting the enzyme's role in detoxifying other aldehydes. ni.ac.rs

Table 3: Inhibitory Potency of Selected Compounds against Aldose Reductase

| Compound Class | Specific Derivative Example | IC50 Value | Target Enzyme |

|---|---|---|---|

| Quinoxaline Acetic Acids | Not specified | Low nM to µM range | Aldose Reductase |

| Ginsenosides | Ginsenoside Rh2 | 0.67 µM | Rat Lens Aldose Reductase (RLAR) |

| Ginsenosides | Protopanaxadiol | 0.36 µM | Human Recombinant Aldose Reductase (HRAR) |

This table is interactive and can besorted by column.

Receptor Binding Profiles and Selectivity of Fluorinated Quinoline Ligands

Fluorinated quinoline derivatives have been synthesized and evaluated as ligands for various G-protein coupled receptors (GPCRs). The inclusion of fluorine atoms can significantly alter a molecule's physicochemical properties, influencing its binding affinity, selectivity, and metabolic stability.

Orexin (B13118510) Receptor (OX1R/OX2R) Antagonism and Specificity (e.g., 1-(5,8-difluoroquinolin-4-yl) urea (B33335) derivatives)

Orexin receptors (OX1R and OX2R) are involved in regulating arousal, wakefulness, and stress-related behaviors. nih.govnih.gov Antagonists of these receptors are of interest for treating conditions associated with hyperarousal. nih.gov Fluorinated quinoline derivatives have been explored as orexin receptor antagonists.

One such example is the compound SB-408124, which is a 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea derivative. nih.gov This compound has been characterized as a standard OX1R antagonist. nih.govnih.gov Studies involving selective OX1R antagonists demonstrate their ability to cross the blood-brain barrier and occupy OX1Rs in the brain. nih.gov The specificity of these ligands is a key area of investigation, with researchers aiming to develop compounds that are highly selective for OX1R over OX2R, or dual antagonists that block both receptors, depending on the desired therapeutic outcome. The urea linkage and the substituted difluoroquinoline core are critical pharmacophores for interaction with the orexin receptors.

Table 4: Binding Profile of a Representative Fluorinated Quinoline Orexin Antagonist

| Compound | Target Receptor | Binding Characteristic |

|---|

| SB-408124 | OX1R | Standard Antagonist |

This table is interactive and can be sorted by column.

Serotonin (B10506) (5-HT6) Receptor Antagonism

The serotonin 5-HT6 receptor has been identified as a promising drug target, particularly for cognitive deficits associated with neurological disorders. nih.gov Consequently, the development of selective 5-HT6 receptor antagonists has been an active area of research. nih.govmdpi.com Various chemical scaffolds, including quinoline derivatives, have been investigated for their potential as 5-HT6 receptor ligands. nih.gov

The structure-activity relationships for 5-HT6 antagonists often revolve around a core aromatic system, a basic amine moiety, and a linker. Research on tolylamine derivatives, for instance, involved modulating these different parts of the molecule to examine the effect on potency at the 5-HT6 receptor. nih.gov Similarly, 1,3,5-triazine (B166579) derivatives lacking the typical indole (B1671886) or sulfone moiety of many 5-HT6 ligands have been developed as potent antagonists, with some compounds exhibiting high affinity (Ki = 11-13 nM). mdpi.comnih.gov While the prompt focuses on quinoline derivatives, the principles of SAR from these related heterocyclic systems are often applicable. The development of these antagonists aims for high affinity and selectivity against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT7) and other off-target receptors like dopamine (B1211576) D2. nih.gov

Table 5: Affinity of Representative Heterocyclic Ligands for 5-HT6 Receptor

| Compound | Chemical Class | 5-HT6R Affinity (Ki) |

|---|---|---|

| MST4 | 1,3,5-Triazine derivative | 11 nM |

| Compound 3 (MST4 analog) | 1,3,5-Triazine derivative | 13 nM |

| Tolylpiperidine ether 9h | Tolylamine derivative | Potent (specific Ki not provided) |

This table is interactive and can be sorted by column.

Src Homology 3 (SH3) Domain Binding and Ligand Affinity

Src Homology 3 (SH3) domains are non-catalytic protein modules that mediate protein-protein interactions, typically by binding to proline-rich peptide sequences. These interactions are fundamental to cellular signaling pathways. The quinoline scaffold has emerged as a potential non-peptide basis for designing ligands that can disrupt these interactions.

Virtual screening and subsequent fluorescence polarization-based assays have identified benzoquinoline derivatives that exhibit micromolar inhibition of the binding between the Src-SH3 domain and its proline-rich peptide ligand nih.govresearchgate.net. This suggests that the quinoline structure can mimic aspects of the natural peptide ligand's binding mode.

Further research using the mouse Tec Kinase SH3 domain as a model system led to the identification of 2-aminoquinoline (B145021) as a small-molecule ligand nih.gov. This compound was shown to bind competitively with a proline-rich peptide, with a dissociation constant (Kd) of 125 µM. The binding site was characterized using nuclear magnetic resonance (NMR) chemical shift perturbation, structure-activity relationships, and site-directed mutagenesis nih.gov. Subsequent synthesis and testing of derivatives revealed that substitutions at the 6-position of the 2-aminoquinoline ring could enhance binding affinity by up to six-fold and improve specificity for the Tec SH3 domain over other SH3 domains nih.gov.

| Compound Class | SH3 Domain Target | Binding Affinity / Inhibition | Method | Reference |

|---|---|---|---|---|

| Benzoquinoline derivative | Src-SH3 | Micromolar Inhibition | Fluorescence Polarization | nih.govresearchgate.net |

| 2-Aminoquinoline | Tec-SH3 | Kd = 125 µM | NMR / Fluorescence Polarization | nih.gov |

| 6-Substituted-2-aminoquinolines | Tec-SH3 | Up to 6-fold improved affinity | - | nih.gov |

Modulation of Protein-Protein Interactions (e.g., Hemoglobin Modulators)

Beyond targeting structured domains like SH3, quinoline derivatives are being investigated for their ability to modulate other critical protein-protein interactions. A notable example is the allosteric modulation of hemoglobin, the protein responsible for oxygen transport. Allosteric modulators can alter hemoglobin's oxygen affinity, which has potential applications in diseases characterized by impaired oxygen delivery nih.govnih.govmdpi.com.

Compounds can be designed to stabilize either the high-oxygen-affinity relaxed state (R-state) or the low-oxygen-affinity tense state (T-state) of the hemoglobin tetramer mdpi.com. While direct studies on this compound are not available, research into structurally related compounds provides significant insight. For instance, extensive work has been done on aromatic aldehydes and their derivatives which can increase hemoglobin's oxygen affinity mdpi.com.

These modulators typically work by binding to the hemoglobin molecule and stabilizing its structure or preventing pathological processes like the polymerization that occurs in sickle cell disease patsnap.compatsnap.com.

Investigation of Cellular Mechanisms of Action in vitro (excluding human cells/clinical context)

In vitro studies using non-human cells are essential for elucidating the cellular and molecular mechanisms of action of new chemical entities. For fluoroquinolone derivatives, the most well-characterized mechanism is their antibacterial action, which involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV researchgate.net. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to a blockage of DNA replication and transcription, ultimately causing bacterial cell death researchgate.net. This mechanism has been extensively studied in a variety of bacterial species.

Beyond their antibacterial effects, fluoroquinolones have been observed to exert other biological activities in vitro. For example, moxifloxacin (B1663623) was found to have both cytotoxic and anti-proliferative effects on rat retinal ganglion cells (RGC5) at concentrations above 50 μg/mL nih.gov. Other studies in mammalian cell lines (though outside the strict non-human focus) have suggested mechanisms like iron chelation, which can lead to the inhibition of Fe(II)-dependent dioxygenases, affecting processes like collagen maturation and histone demethylation nih.govfqresearch.org. These findings highlight that the quinoline scaffold can interact with a range of cellular targets beyond the classical antibacterial ones.

Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how specific structural modifications to a parent molecule, such as this compound, influence its biological activity researchgate.netnih.gov.

For quinoline derivatives, SAR has been explored for multiple biological targets:

GABAA Receptor Modulation : For pyrazolo[1,5-a]quinazoline modulators, a substituent at the 3-position of the quinoline ring system was found to be essential for activity at the GABAA receptor nih.gov.

SH3 Domain Inhibition : SAR studies of 2-aminoquinoline ligands for the Tec SH3 domain showed that introducing substituents at the 6-position enhanced binding affinity nih.gov. For benzoquinoline inhibitors of the Src-SH3 domain, a linker between the benzoquinoline and an attached phenyl ring, as well as the presence of electron-donating groups on that phenyl ring, were found to be important for inhibitory activity nih.govresearchgate.net.

Antibacterial Activity : The SAR for quinolone antibacterials is well-established. Key features include the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, a fluorine atom at position 6 (which often enhances activity), and a piperazine (B1678402) or similar heterocyclic ring at position 7 (which influences the spectrum of activity) slideshare.net.

P2X7 Receptor Antagonism : In the development of quinolinone and quinoline-based antagonists for the P2X7 receptor, SAR analysis indicated that specific substituents at three different positions were optimal. For instance, an adamantyl carboxamide group at one position and a 4-methoxy substitution at another were identified as the best choices for potent antagonism nih.gov.

These studies demonstrate that the biological activity of the quinoline scaffold can be finely tuned through specific substitutions at various positions on the ring system, allowing for the optimization of potency and selectivity for a desired biological target.

| Biological Target | Key Structural Feature for Activity | Reference |

|---|---|---|

| GABAA Receptor | Requirement of a substituent at the 3-position. | nih.gov |

| SH3 Domain (Tec) | Substitutions at the 6-position of 2-aminoquinoline improve affinity. | nih.gov |

| SH3 Domain (Src) | Linker and electron-donating groups on a terminal phenyl ring are beneficial. | nih.govresearchgate.net |

| Bacterial Topoisomerases | Fluorine at C6 enhances activity; specific heterocycles at C7 define the spectrum. | slideshare.net |

| P2X7 Receptor | Specific substituents (e.g., adamantyl carboxamide, methoxy) at defined positions are optimal. | nih.gov |

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of available public research on the chemical compound “this compound” specifically within the requested application areas of advanced materials and agricultural agents. As such, generating a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible at this time.

The instructions emphasize focusing solely on the specified topics and compound, and the search for information on "this compound" in relation to Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and germicidal agents did not yield the detailed research findings necessary to populate the requested sections and subsections.

To maintain the highest standards of scientific accuracy and avoid speculation, the article cannot be generated as requested due to the absence of specific research data for "this compound" in these technological and agricultural fields.

Applications in Advanced Materials and Other Technological Fields

Application in Agricultural and Horticultural Chemical Agents

Structure-Activity Relationships in Agrochemical Formulations

The utility of quinoline (B57606) derivatives in the agrochemical sector is well-established, with structural modifications playing a key role in defining their biological activity and target specificity. Although direct structure-activity relationship (SAR) studies for 5,8-Difluoroquinolin-3-OL in agrochemical formulations are not extensively documented in publicly available research, principles derived from analogous compounds suggest its potential.

Fluorinated quinoline derivatives are recognized as important building blocks for synthesizing bioactive molecules for the agrochemical industry. For instance, related compounds like 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile (B1321245) are utilized in the development of new pesticides and other agents aimed at improving crop protection lookchem.com. The strategic placement of fluorine atoms, as seen in this compound, can enhance metabolic stability and membrane transport, which are critical attributes for effective agrochemicals. The hydroxyl group at the 3-position provides a site for potential derivatization, allowing for the fine-tuning of its biological activity spectrum, whether as a fungicide, herbicide, or pesticide. The SAR of this class of compounds is heavily influenced by the substitution pattern on the quinoline ring, which affects the molecule's ability to interact with specific biological targets within pests or plants.

Coordination Chemistry of this compound as a Ligand

The molecular architecture of this compound, featuring a nitrogen atom in the aromatic ring and an adjacent hydroxyl group, makes it an excellent candidate as a bidentate ligand for a wide range of metal ions. This chelating behavior is characteristic of the 8-hydroxyquinoline (B1678124) (oxine) family, which is renowned for forming stable complexes with numerous transition metals and lanthanide cations researchgate.net. The deprotonation of the hydroxyl group and the presence of the heterocyclic nitrogen atom create a strong N,O-donor set that can coordinate with a metal center to form stable five-membered rings.

The fluorine substituents at the 5 and 8 positions are anticipated to have a profound impact on the ligand's coordination properties. These strongly electron-withdrawing groups would lower the pKa of the hydroxyl group, potentially altering the pH range for optimal complex formation. Furthermore, this electronic modification can influence the redox potential of the resulting metal complexes and the stability of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinolinol-type ligands typically involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. For this compound, a general synthetic procedure would involve dissolving the ligand in a solvent like ethanol (B145695) or a mixture of acetone (B3395972) and water, followed by the addition of a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), or Zn(II)) mdpi.comrdd.edu.iq. The reaction is often carried out under reflux, and the resulting complex may precipitate from the solution upon cooling or after adjusting the pH mdpi.com.

The characterization of these new metal complexes would rely on a suite of analytical techniques to confirm their structure and stoichiometry.

Spectroscopic Methods:

FTIR Spectroscopy: The formation of the complex can be confirmed by the disappearance of the O-H stretching band of the free ligand and the appearance of new bands corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds researchgate.net.

UV-Vis Spectroscopy: Complexation typically leads to shifts in the electronic absorption bands (π → π* and n → π*) of the ligand, providing evidence of metal-ligand interaction. These spectra are also used to determine the stoichiometry of the complexes in solution using methods like the Job's plot scirp.org.

NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), 1H and 13C NMR can provide detailed structural information in solution.

Elemental Analysis: This technique is crucial for confirming the empirical formula of the synthesized complexes.

Molar Conductivity Measurements: These measurements help determine whether the complexes are ionic or non-electrolytic in nature rdd.edu.iq.

Magnetic Susceptibility: This measurement provides information about the electronic configuration and geometry of the central metal ion in paramagnetic complexes.

Based on studies of related 8-hydroxyquinoline complexes, the stoichiometry is often found to be 1:2 (Metal:Ligand), resulting in octahedral or square planar geometries scirp.org.

Photophysical and Electrochemical Properties of Complexes

The metal complexes of hydroxyquinoline derivatives are widely studied for their unique photophysical and electrochemical properties, which are foundational to their use in applications like Organic Light Emitting Diodes (OLEDs) and fluorescent sensors.

Photophysical Properties: Many metal complexes of 8-hydroxyquinoline and its derivatives are known to be intensely fluorescent, even when the free ligand is not uci.edu. The chelation to a metal ion often enhances the rigidity of the structure and reduces non-radiative decay pathways, leading to significant fluorescence emission. The emission properties, such as wavelength and quantum yield, are highly dependent on both the central metal ion and the substituents on the quinoline ring.

For complexes of this compound, the fluorine atoms are expected to influence the photophysical properties. The heavy atom effect of certain metals can promote intersystem crossing, leading to phosphorescence. The specific emission colors and efficiencies would need to be determined experimentally, but related complexes have shown emissions across the visible spectrum.

Table 1: Expected Photophysical Characteristics of Metal Complexes (Note: Data is hypothetical based on analogous 8-hydroxyquinoline complexes)

| Metal Ion | Expected Geometry | Likely Emission Type | Potential Emission Color |

| Al(III) | Octahedral | Fluorescence | Green-Yellow |

| Zn(II) | Tetrahedral/Octahedral | Fluorescence | Blue-Green |

| Pt(II) | Square Planar | Phosphorescence | Red-Orange |

| Ir(III) | Octahedral | Phosphorescence | Green/Red |

Electrochemical Properties: The electrochemical behavior of these complexes, typically studied by cyclic voltammetry, reveals information about their redox activity. The metal center and the ligand can both be electrochemically active. The electron-withdrawing nature of the fluorine atoms in this compound would likely make the ligand more difficult to oxidize and the metal center easier to reduce compared to complexes with unsubstituted quinolinol. These redox potentials are critical for designing materials for electronic applications, such as electron transport or emissive layers in OLEDs. For example, studies on iron complexes with related ligands have shown diffusion-controlled, reversible redox processes corresponding to the Fe(III)/Fe(II) couple mdpi.com.

Future Research Directions and Emerging Challenges in 5,8 Difluoroquinolin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the advancement of 5,8-Difluoroquinolin-3-OL chemistry is the development of more efficient, cost-effective, and environmentally benign synthetic routes. Traditional methods for synthesizing fluorinated quinolines often suffer from drawbacks such as the use of harsh reagents, high temperatures, expensive catalysts, and the generation of significant chemical waste. primescholars.com Future research must prioritize "green chemistry" principles to achieve sustainability at the molecular level. primescholars.com

Key areas of focus include:

Direct C-H Fluorination: Developing methods for the direct introduction of fluorine atoms onto the quinoline (B57606) scaffold via C-H activation would be a major breakthrough. mdpi.com This strategy eliminates the need for pre-functionalized substrates, reducing the number of synthetic steps and improving atom economy. mdpi.com Recent progress in concerted nucleophilic aromatic substitution offers a potential pathway for the direct fluorination of electron-deficient systems like quinolines. acs.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, enhance safety, and allow for easier scalability. This is particularly advantageous for potentially hazardous fluorination reactions.

Electrochemical Synthesis: Electro-organic synthesis is emerging as a powerful and sustainable tool. researchgate.net Utilizing electricity to drive fluorination reactions can reduce the reliance on chemical oxidants and reagents, minimizing waste and environmental impact. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of the quinoline core or to perform stereoselective transformations on derivatives represents a frontier in sustainable chemistry.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Quinolines

| Feature | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often harsh, stoichiometric, expensive (e.g., traditional fluorinating agents) | Catalytic, recyclable, electro- or biocatalysts |

| Solvents | Large volumes of hazardous organic solvents primescholars.com | Greener solvents (e.g., water, ionic liquids), or solvent-free conditions |

| Energy Input | Often requires high heat and pressure primescholars.com | Milder reaction conditions, ambient temperature/pressure |

| Atom Economy | Moderate to low, often requires protecting groups | High, aims for direct functionalization (e.g., C-H activation) mdpi.com |

| Waste Generation | Significant, including hazardous byproducts | Minimized, focused on recyclability and benign byproducts |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vast chemical space surrounding the this compound scaffold necessitates the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new derivatives with tailored properties. nih.govnih.gov These technologies can analyze complex datasets to identify subtle structure-activity relationships (SAR) that are not apparent through traditional analysis. researchgate.net

Future applications of AI/ML in this area include:

De Novo Design: Generative AI models can design novel quinoline derivatives from scratch, optimized for specific biological targets or material properties. mdpi.com These models can explore a vast chemical space to propose structures that human chemists might not conceive. harvard.edu

Predictive Modeling: ML algorithms can be trained to predict various properties of new this compound analogs, such as binding affinity, selectivity, solubility, and metabolic stability, before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. nih.gov

High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries of compounds against biological targets to identify potential hits based on the this compound core. nih.gov

Rational Design of Highly Selective Biological Probes for Mechanistic Elucidation

Beyond therapeutic applications, the this compound scaffold is an excellent starting point for developing chemical probes to study biological systems. A significant challenge is to design probes with high selectivity for a single biological target (e.g., a specific enzyme or receptor) to avoid off-target effects that can confound experimental results.

Future research should focus on:

Target-Specific Modifications: Utilizing structural biology data (e.g., X-ray crystallography, Cryo-EM) of the target protein to guide the rational design of derivatives. Modifications can be made to the core structure to enhance interactions with the target's binding site and introduce disfavored interactions with related off-targets.